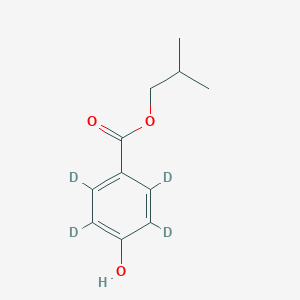
Iso-butyl 4-hydroxybenzoate-2,3,5,6-D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iso-butyl 4-hydroxybenzoate-2,3,5,6-D4 is a deuterated form of iso-butyl 4-hydroxybenzoate, which is commonly known as isobutylparaben. This compound is a stable isotope-labeled chemical, often used in various scientific research applications. The deuterium atoms replace the hydrogen atoms at specific positions in the molecule, making it useful for tracing and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iso-butyl 4-hydroxybenzoate-2,3,5,6-D4 can be synthesized through esterification of 4-hydroxybenzoic acid with iso-butyl alcohol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The deuterium atoms are introduced by using deuterated reagents or solvents.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in a controlled environment to ensure the incorporation of deuterium atoms. The product is then purified through distillation or recrystallization to achieve the desired purity and isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
Iso-butyl 4-hydroxybenzoate-2,3,5,6-D4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Iso-butyl 4-hydroxybenzoate-2,3,5,6-D4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of iso-butyl 4-hydroxybenzoate-2,3,5,6-D4 involves its interaction with specific molecular targets. The deuterium atoms provide a unique signature that can be detected using mass spectrometry, allowing researchers to trace the compound’s pathway and interactions. The hydroxyl and ester groups play a crucial role in its reactivity and binding to target molecules.
Comparison with Similar Compounds
Iso-butyl 4-hydroxybenzoate-2,3,5,6-D4 is compared with other similar compounds such as:
Butyl 4-hydroxybenzoate: Similar structure but without deuterium labeling.
Methyl 4-hydroxybenzoate: A shorter alkyl chain and different reactivity.
Ethyl 4-hydroxybenzoate: Intermediate alkyl chain length and reactivity.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in tracing and analytical studies.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
198.25 g/mol |
IUPAC Name |
2-methylpropyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate |
InChI |
InChI=1S/C11H14O3/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3/i3D,4D,5D,6D |
InChI Key |
XPJVKCRENWUEJH-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OCC(C)C)[2H])[2H])O)[2H] |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R,5S,6S)-6-((R)-1-Hydroxyethyl)-4-methyl-7-oxo-3-(((R)-5-oxopyrrolidin-3-yl)thio)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12298455.png)
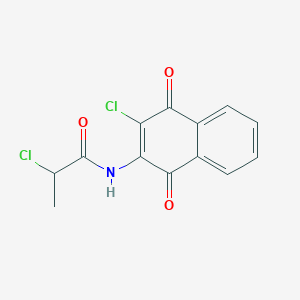
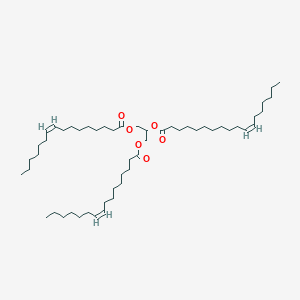
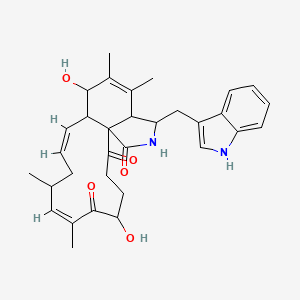
![cobalt(3+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate](/img/structure/B12298468.png)
![[12-Cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate](/img/structure/B12298474.png)

![(1R,2S,6S,9S,10R,11S,12S,14R,15R,18R,20S,23S,24R)-1,10,11,12,14,20,24-heptahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-19-one](/img/structure/B12298484.png)
![2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid;hydrate](/img/structure/B12298492.png)
![3,6-Dimethyl-3-azatricyclo[6.2.2.04,9]dodecan-11-one](/img/structure/B12298493.png)
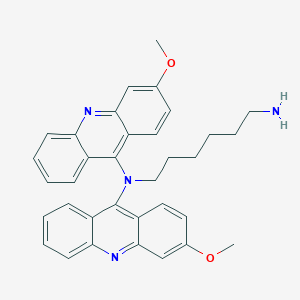

![10-(3-aminopropylamino)-3,8-dihydroxy-14-[(2-hydroxyethylamino)methyl]-1,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,7,9,11,13(16),14-heptaen-6-one;hydrochloride](/img/structure/B12298511.png)
